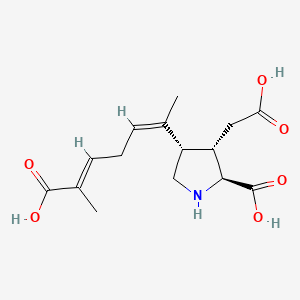

Isodomoic acid A

Description

Contextual Significance in Marine Natural Products and Neurochemistry Research

Isodomoic acid A is a member of the kainoid family of non-proteinogenic amino acids, a group of structurally related natural products that includes the potent neurotoxin, domoic acid. wikidata.org These compounds are of significant interest in neurochemistry and medicinal chemistry because they act as potent agonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly those of the kainate subtype. wikipedia.org Their structural similarity to the neurotransmitter glutamate makes them valuable research tools for studying excitatory neurotransmission pathways. u-tokyo.ac.jp The investigation of this compound and its isomers helps to elucidate the structure-activity relationships within the kainoid class, offering insights into the mechanisms of neurotoxicity and the function of glutamate receptors. u-tokyo.ac.jp Furthermore, this compound is a key intermediate in the biosynthetic pathway of domoic acid in certain marine diatoms, making it crucial for understanding how these toxins are produced in the marine environment. vliz.be

Historical Overview of Discovery and Initial Characterization Efforts

The kainoid family of compounds was first identified with the isolation of kainic acid in 1953. vliz.be Domoic acid itself was first isolated from the Japanese red macroalga Chondria armata in 1958. vliz.bejst.go.jp However, the existence of its isomers was not reported until much later. In 1986, a research team including Maeda, Kodama, and Nomoto reported the isolation and structural elucidation of three novel insecticidal amino acids from the water extracts of Chondria armata: isodomoic acids A, B, and C. vulcanchem.com Their structures were determined through spectroscopic analysis, marking the formal discovery and initial characterization of this compound. vulcanchem.com Later research identified this compound in certain species of marine diatoms, expanding its known natural distribution beyond the red alga from which it was first identified. wikidata.orgchemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

101899-44-9 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(2Z,5E)-6-carboxyhepta-2,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h4-5,10-11,13,16H,3,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b8-4-,9-5+/t10-,11+,13-/m0/s1 |

InChI Key |

DDAJBUQQWFXHDM-UUYKTWPLSA-N |

SMILES |

CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

Isomeric SMILES |

C/C(=C/C/C=C(\C)/C(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |

Canonical SMILES |

CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

Synonyms |

isodomoic acid A |

Origin of Product |

United States |

Natural Occurrence and Biological Sources of Isodomoic Acid a

Isolation from Marine Macroalgae

The red alga Chondria armata is a significant natural source of isodomoic acids. researchgate.netjst.go.jp Domoic acid was first isolated from this marine red alga in 1958. researchgate.net Subsequent research has identified C. armata as a source of several domoic acid isomers, including isodomoic acids A, B, and C. jst.go.jp These compounds were successfully isolated from the aqueous extracts of the alga. jst.go.jp

Further studies on C. armata have led to the isolation of additional related compounds. Six novel domoic acid-related compounds, including 7'-methyl-isodomoic acid A and B, were isolated from this red alga. researchgate.net The biosynthetic pathway of domoic acid in C. armata is a subject of ongoing research, with studies suggesting a complex evolutionary history. pnas.org High-resolution liquid chromatography-mass spectrometry (LC-MS) analysis of methanolic extracts from C. armata has indicated that isodomoic acid B is a particularly abundant isomer in some isolates. pnas.org

Table 1: Domoic Acid and its Isomers Isolated from Chondria armata

| Compound | Reference(s) |

|---|---|

| Domoic acid | researchgate.net |

| Isodomoic acid A | jst.go.jpzfin.org |

| Isodomoic acid B | jst.go.jppnas.org |

| Isodomoic acid C | jst.go.jp |

| 7'-methyl-isodomoic acid A | researchgate.net |

| 7'-methyl-isodomoic acid B | researchgate.net |

| Isodomoic acid G | acs.org |

Production by Marine Microalgae

Several species within the diatom genera Pseudo-nitzschia and Nitzschia are known producers of domoic acid and its isomers, including this compound. researchgate.netresearchgate.net

The genus Pseudo-nitzschia includes numerous species identified as producers of domoic acid. tandfonline.com While domoic acid is often the primary toxin, various isomers are also produced. For instance, Pseudo-nitzschia multiseries has been shown to produce this compound. researchgate.netpnas.org Strains of Pseudo-nitzschia australis have been found to produce isodomoic acid C. researchgate.netacs.org Research on Pseudo-nitzschia plurisecta has revealed the presence of domoic acid and three isomers, potentially including this compound and D. tandfonline.com Some studies have detected isodomoic acids A, B, and C in Pseudo-nitzschia species, though often at lower levels than domoic acid. pnas.orgawi.de

Within the genus Nitzschia, Nitzschia navis-varingica is a notable producer of domoic acid and its derivatives. marinespecies.orgdergipark.org.tr Strains of this species have been found to produce both domoic acid and this compound and B. marinespecies.orgu-tokyo.ac.jp In some instances, strains of N. navis-varingica from certain locations, such as Bulacan in the Philippines, were found to produce isodomoic acids A and B as the major toxin components, with no detectable domoic acid. u-tokyo.ac.jpu-tokyo.ac.jp In contrast, strains from other areas in the Philippines produced both domoic acid and isodomoic acid B. u-tokyo.ac.jp Analysis of N. navis-varingica culture extracts has revealed the presence of domoic acid along with isodomoic acids A and B. biorxiv.org

Table 2: Production of this compound by Diatom Species

| Genus | Species | Isomers Produced (including this compound) | Reference(s) |

|---|---|---|---|

| Pseudo-nitzschia | P. multiseries | This compound | researchgate.netpnas.org |

| P. plurisecta | This compound (potential) | tandfonline.com |

The production of domoic acid and its isomers by diatoms is influenced by a variety of environmental and physiological factors. mdpi.com

Nutrient Availability: Nutrient limitation, particularly of silicate (B1173343) and phosphate (B84403), has been shown to enhance domoic acid production in Pseudo-nitzschia species. mdpi.com Silicon deficiency, in particular, appears to be a significant factor in increasing toxin production. mdpi.com

Temperature and Irradiance: Temperature and light conditions can directly affect the physiological activity of algal cells and indirectly influence toxin production by affecting cell density. mdpi.com For some Pseudo-nitzschia strains, higher temperatures promote domoic acid production. mdpi.com However, this response can vary between species and even strains. mdpi.com Light intensity and photoperiod are also influential, with some studies showing increased domoic acid production under longer light periods. mdpi.com

pH: The pH of the surrounding water can also play a role. For example, increased domoic acid production by P. multiseries has been observed at higher pH levels in laboratory settings. mdpi.com

Salinity: Salinity changes, a potential consequence of climate change, can affect both the growth and toxin production of diatoms. awi.detandfonline.com Studies on Pseudo-nitzschia seriata have shown that while maximum growth rates occurred at a salinity of 30, the highest cellular toxin content was found at a lower salinity of 20. awi.detandfonline.com

Table 3: Factors Influencing Isodomoic Acid Production

| Factor | Influence | Affected Genera | Reference(s) |

|---|---|---|---|

| Nutrient Limitation (Silicate, Phosphate) | Increased toxin production | Pseudo-nitzschia | mdpi.com |

| Temperature | Variable; often increased production at higher temperatures | Pseudo-nitzschia | mdpi.com |

| Irradiance (Light) | Increased production with longer photoperiods | Pseudo-nitzschia | mdpi.com |

| pH | Increased production at higher pH | Pseudo-nitzschia | mdpi.com |

Biosynthesis of Isodomoic Acid a

Enzymatic Pathways and Proposed Mechanisms

The biosynthesis of isodomoic acid A follows a defined enzymatic pathway that begins with the condensation of two primary metabolites and proceeds through several oxidative and cyclization steps.

The foundational building blocks for the biosynthesis of this compound are L-glutamic acid and geranyl pyrophosphate (GPP). nih.govrsc.orgnih.gov Isotopic labeling studies have confirmed that the pyrrolidine (B122466) ring of the molecule is derived from glutamic acid, while the C10 side chain originates from GPP, a common intermediate in the terpenoid biosynthesis pathway. noaa.govwikipedia.org The first committed step in the pathway is the N-prenylation of L-glutamic acid with GPP. noaa.govpnas.org This reaction is catalyzed by a specific N-prenyltransferase, marking the entry point of these precursors into the this compound biosynthetic cascade. noaa.govpnas.org

Several key enzymes responsible for the biosynthesis of this compound have been identified and characterized. These enzymes are encoded by a biosynthetic gene cluster often referred to as the 'dab' cluster in diatoms and the 'rad' cluster in red algae. nih.govjcvi.orgnih.gov

DabA/RadA (N-prenyltransferase): DabA is the enzyme that initiates the biosynthetic pathway by catalyzing the N-geranylation of L-glutamic acid with GPP to form N-geranyl-L-glutamic acid (NGG). nih.govnoaa.govresearchgate.net Structurally, DabA belongs to the terpene cyclase family, but it has been repurposed to function as an N-prenyltransferase. noaa.govpnas.org Its homolog in red algae, RadA, performs the same function. jcvi.orgnih.govresearchgate.net

DabD (Cytochrome P450 Monooxygenase): Following the initial prenylation, the cytochrome P450 enzyme DabD catalyzes three successive oxidation reactions at the 7'-methyl group of the geranyl moiety of NGG. nih.govwikipedia.orgresearchgate.net This series of oxidations converts the methyl group into a carboxylic acid, yielding the intermediate 7′-carboxy-L-NGG. nih.govresearchgate.net

DabC/RadC (α-ketoglutarate-dependent dioxygenase/Kainoid Synthase): DabC is an α-ketoglutarate-dependent dioxygenase that catalyzes the crucial cyclization of 7′-carboxy-L-NGG to form the pyrrolidine ring of this compound. nih.govrsc.orgnoaa.gov This stereoselective carbon-carbon bond formation is a key step in establishing the core structure of the molecule. noaa.gov In the diatom Pseudo-nitzschia multiseries, DabC primarily produces this compound. nih.gov The homologous enzyme in the red alga Chondria armata, RadC, also catalyzes this cyclization but can produce different isomers, such as isodomoic acid B, as the major product. jcvi.orgnih.govnih.gov

The table below summarizes the key enzymes and their functions in the biosynthesis of this compound.

| Enzyme | Enzyme Class | Function | Organism(s) |

|---|---|---|---|

| DabA/RadA | N-prenyltransferase (Terpene cyclase-like) | Catalyzes the N-geranylation of L-glutamic acid with GPP. nih.govnoaa.govpnas.orgresearchgate.netresearchgate.net | Pseudo-nitzschia spp. (DabA), Chondria armata (RadA) |

| DabD | Cytochrome P450 Monooxygenase | Performs three successive oxidations of the 7'-methyl group of NGG. nih.govwikipedia.orgresearchgate.net | Pseudo-nitzschia spp. |

| DabC/RadC | α-ketoglutarate-dependent dioxygenase (Kainoid Synthase) | Catalyzes the cyclization of 7′-carboxy-L-NGG to form the pyrrolidine ring. nih.govrsc.orgnoaa.govnih.gov | Pseudo-nitzschia spp. (DabC), Chondria armata (RadC) |

The genes encoding the enzymes for this compound biosynthesis are organized into a conserved gene cluster. nih.govresearchgate.net In diatoms such as Pseudo-nitzschia multiseries, this is known as the 'dab' (domoic acid biosynthesis) gene cluster, which includes dabA, dabB (a hypothetical protein), dabC, and dabD. nih.govresearchgate.net The co-localization and co-regulation of these genes suggest a coordinated expression to produce the toxin. nih.gov A similar gene cluster, termed 'rad', has been identified in the red alga Chondria armata. jcvi.orgnih.govu-tokyo.ac.jp The 'rad' cluster shows a high degree of synteny with the 'dab' cluster, containing homologs radA, radC, and radD, though it lacks a dabB homolog. nih.gov The presence of these gene clusters in distantly related algal lineages suggests a complex evolutionary history, possibly involving horizontal gene transfer. jcvi.orgnih.gov

Characterization of Key Biosynthetic Enzymes (e.g., DabA, DabC, DabD, RadA, RadC)

Biosynthetic Intermediates and Their Transformations (e.g., N-Geranyl-L-Glutamic Acid, 7′-Carboxy-L-NGG)

The biosynthesis of this compound proceeds through a series of well-defined intermediates.

N-Geranyl-L-Glutamic Acid (NGG): The first stable intermediate in the pathway is N-geranyl-L-glutamic acid (NGG), formed by the DabA/RadA-catalyzed reaction between L-glutamic acid and GPP. noaa.govpnas.orgresearchgate.net The formation of NGG has been confirmed through in vitro enzymatic assays and its isolation from domoic acid-producing organisms. noaa.gov

7′-Carboxy-L-NGG: Following its formation, NGG is modified by the cytochrome P450 enzyme DabD. This enzyme catalyzes three successive oxidations of the terminal methyl group of the geranyl side chain to produce 7′-carboxy-N-geranyl-L-glutamic acid (7′-carboxy-L-NGG). nih.govresearchgate.net This intermediate is the direct substrate for the subsequent cyclization reaction. nih.gov

The transformation of these intermediates represents a critical phase in the construction of the this compound molecule, leading to the formation of the characteristic pyrrolidine ring and side chain.

Comparative Biosynthesis with Related Kainoid Compounds (e.g., Domoic Acid, Kainic Acid)

The biosynthesis of this compound is closely related to that of other kainoid compounds, such as domoic acid and kainic acid.

Domoic Acid: this compound is a direct precursor to domoic acid. nih.govnoaa.gov The conversion of this compound to domoic acid involves an isomerization of a double bond in the side chain. noaa.gov However, the enzyme responsible for this final isomerization step has not yet been identified. noaa.govresearchgate.net

Kainic Acid: Kainic acid shares the same pyrrolidine core as this compound but has a shorter, five-carbon side chain. noaa.govpnas.org Its biosynthesis also starts with L-glutamic acid, but utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor instead of GPP. nih.govpnas.org The N-prenylation is catalyzed by a homologous enzyme, KabA, to form prekainic acid. pnas.org This intermediate is then cyclized by another homologous enzyme, KabC, to yield kainic acid. nih.gov The biosynthetic pathway for kainic acid is therefore shorter and does not involve the oxidative steps catalyzed by DabD. pnas.orgjcvi.org

The table below provides a comparative overview of the biosynthesis of these related kainoids.

| Feature | This compound | Domoic Acid | Kainic Acid |

|---|---|---|---|

| Precursors | L-Glutamic Acid, Geranyl Pyrophosphate (GPP) nih.govnoaa.gov | L-Glutamic Acid, Geranyl Pyrophosphate (GPP) noaa.gov | L-Glutamic Acid, Dimethylallyl Pyrophosphate (DMAPP) nih.govpnas.org |

| Key Enzymes | DabA/RadA, DabD, DabC/RadC nih.govnoaa.govjcvi.org | DabA/RadA, DabD, DabC/RadC, Putative Isomerase nih.govnoaa.gov | KabA, KabC nih.govpnas.org |

| Key Intermediates | N-Geranyl-L-Glutamic Acid, 7′-Carboxy-L-NGG nih.govnoaa.govresearchgate.net | This compound nih.govnoaa.gov | Prekainic Acid nih.govpnas.org |

| Biosynthetic Gene Cluster | 'dab'/'rad' cluster nih.govjcvi.orgnih.gov | 'dab'/'rad' cluster nih.govjcvi.orgnih.gov | 'kab' cluster nih.govpnas.org |

Chemical Synthesis Strategies for Isodomoic Acid a and Its Analogues

Total Synthesis Approaches

The total synthesis of isodomoic acid A and its isomers, such as isodomoic acids G and H, relies on convergent strategies that divide the molecule into two main fragments: the pyrrolidine (B122466) core and the side-chain. acs.orgnih.gov This approach allows for the independent synthesis of these fragments, which are then combined in the later stages of the synthesis. acs.orgnih.gov

A critical challenge in the synthesis of this compound is the precise control of stereochemistry at the three contiguous stereocenters within the pyrrolidine ring. rsc.org Synthetic strategies often begin with readily available chiral starting materials, such as D-serine methyl ester or (L)-vinylglycine derivatives, to establish the initial stereochemistry. nih.gov

One successful approach to constructing the pyrrolidine core involves a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization of a 1,6-enyne derived from a vinylglycine. acs.orgnih.gov This reaction forms the trans-2,3-disubstituted pyrrolidine ring with high diastereoselectivity. acs.orgnih.gov Another strategy employs a nickel-catalyzed 5-exo cyclization of a linear oxazolidinone precursor, which also yields the pyrrolidine core with high enantiomeric excess.

The construction of the conjugated diene system is another key aspect of the total synthesis. nih.gov This is often achieved through late-stage coupling reactions, which unite the pyrrolidine core with the side-chain fragment. acs.orgnih.gov The geometry of the diene is critical for biological activity and must be carefully controlled. rsc.org Strategies for constructing the conjugated diene often involve the use of stereodefined alkenyl iodides and alkenylsilanols in cross-coupling reactions. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of this compound and its analogues. illinois.edu The Suzuki-Miyaura coupling, a type of palladium-catalyzed reaction, is a widely used method for forming carbon-carbon bonds. illinois.edu In the context of isodomoic acid synthesis, palladium-catalyzed cross-coupling is a key step for assembling the C7–C8 bond of the side chain, often using alkenyl iodides and boronic esters with high yields.

Silicon-based cross-coupling reactions, such as the Hiyama coupling, have also proven to be highly effective. acs.orgnih.govrsc.org These reactions offer an alternative to boronic acids and are known for their tolerance of various functional groups and the low toxicity of the silicon reagents. rsc.orgnih.gov In the synthesis of isodomoic acids G and H, a late-stage alkenyl-alkenyl silicon-based cross-coupling reaction between a core alkenyl iodide and a side-chain alkenylsilanol was achieved under mild conditions. acs.orgnih.gov This reaction was promoted by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govrsc.org The modularity of this approach allows for the synthesis of various analogues by simply changing the coupling partners. nih.gov

A notable challenge in these syntheses is the potential for epimerization of base-sensitive intermediates, which requires careful control of reaction conditions, such as using low temperatures during saponification steps.

Nickel-catalyzed cyclizations have emerged as a powerful tool for constructing the pyrrolidine ring of isodomoic acids. chemfaces.comnih.gov These reactions can establish multiple stereocenters in a single step. nih.gov For instance, the synthesis of isodomoic acids G and H has utilized a nickel-catalyzed enyne cyclization to form the pyrrolidine ring and simultaneously set the stereochemistry of the exocyclic double bond. chemfaces.comnih.gov

In one approach, a highly functionalized conjugated enyne substrate undergoes a Ni(0)-catalyzed cyclization with dimethylzinc. nih.gov The stereochemical outcome of the exocyclic alkene (E or Z) can be controlled by altering the timing of the introduction of substituents on the enyne substrate. nih.govacs.org This strategy highlights the versatility of nickel-catalyzed methods in achieving stereoselective synthesis of complex natural products. nih.gov Nickel-catalyzed alkylative cyclizations of enoate-allene substrates have also been explored as a potential route to domoic acid and its isomers. nih.govumich.eduresearchgate.net

Application of Specific Coupling Reactions (e.g., Silicon-based Cross-coupling, Palladium-catalyzed Cross-coupling)

Synthetic Methodologies for Analogues and Derivatives

The development of synthetic methodologies for preparing analogues and derivatives of this compound is crucial for exploring the structure-activity relationships and for developing new research tools in neuroscience. nih.gov

A significant advancement in the preparation of isodomoic acid analogues is the use of bioconversion systems. rsc.orgrsc.org Recently, the biosynthetic cyclase for domoic acid, DabC, was identified. rsc.orgrsc.org This enzyme catalyzes the cyclization of the linear precursor of this compound (IA) to form IA. rsc.orgrsc.org

Researchers have developed a bioconversion system that utilizes DabC expressed in Escherichia coli to produce IA analogues from chemically synthesized linear substrates. rsc.orgrsc.org This chemoenzymatic approach has been successfully used to prepare several IA analogues with modifications at the C7'-terminus of the geranyl side chain, including 7'-methyl-IA, 7'-hydroxy-IA, and a novel unnatural analogue, 7'-amide-IA. rsc.org The DabC enzyme has shown a degree of substrate tolerance, enabling the production of these analogues. rsc.org This bioconversion system offers a more straightforward route to certain analogues compared to purely chemical synthesis, which requires significant effort to construct the stereochemically complex pyrrolidine ring. rsc.org

Derivatization studies are essential for exploring the chemical space around the isodomoic acid scaffold and for understanding how structural modifications impact biological activity. nih.gov The ability to synthesize this compound and its isomers allows for the systematic modification of the molecule to create a library of analogues. nih.gov

These studies often focus on modifying the side chain, as this part of the molecule is critical for binding to glutamate (B1630785) receptors. rsc.org For example, the synthesis of analogues with different substituents at the C7' position has revealed that the 7'-carbonyl group in the side chain of this compound is important for its toxicity. rsc.org

Synthetic strategies, such as the modular approach involving cross-coupling reactions, are particularly well-suited for derivatization studies. nih.gov By preparing a common pyrrolidine core, a variety of side chains can be introduced to generate a diverse set of analogues. nih.gov These derivatization studies are crucial for developing new probes to study neurodegenerative diseases and for potentially identifying compounds with improved pharmacological properties.

Isomers and Analogues of Isodomoic Acid A: Structural Research

Identification and Characterization of Natural Isodomoic Acid Congeners

Isodomoic acid A is part of a larger family of related compounds, or congeners, which have been isolated and identified from various marine sources. These congeners, designated as isodomoic acids B, C, D, E, F, G, and H, share a core chemical structure with this compound but differ in the geometry of their side chains. researchgate.netresearchgate.net

Initially, isodomoic acids A, B, and C were identified in the red alga Chondria armata. researchgate.netnih.gov Subsequent research on mussels (Mytilus edulis) that had accumulated toxins from the diatom Pseudo-nitzschia multiseries led to the isolation and characterization of isodomoic acids D, E, and F. researchgate.net Further investigation of Chondria armata also revealed the presence of isodomoic acids G and H. researchgate.netnih.gov While domoic acid is the most prevalent toxin found in contaminated shellfish, its isomers, particularly D, E, and F, are often present as minor components. researchgate.net Interestingly, isodomoic acids A, B, and C have not been detected in shellfish tissue. researchgate.net

The biosynthesis of these compounds is an active area of research. In the diatom Pseudo-nitzschia multiseries, the biosynthetic pathway is understood to proceed through this compound. escholarship.orgwikipedia.org A key enzyme, DabC, cyclizes a precursor to form this compound. wikipedia.org In the red alga Chondria armata, a slightly different pathway involving the congener isodomoic acid B has been proposed. escholarship.orgjcvi.org

The various natural congeners of isodomoic acid have been identified from different marine organisms. The following table summarizes the known natural isodomoic acid congeners and their primary sources.

| Isodomoic Acid Congener | Primary Natural Source(s) |

| This compound | Chondria armata, Nitzschia navis-varingica researchgate.netu-tokyo.ac.jpresearchgate.net |

| Isodomoic Acid B | Chondria armata, Nitzschia navis-varingica researchgate.netu-tokyo.ac.jpresearchgate.net |

| Isodomoic Acid C | Chondria armata, Pseudo-nitzschia australis researchgate.netu-tokyo.ac.jp |

| Isodomoic Acid D | Mussels (Mytilus edulis), Chondria armata researchgate.netnih.gov |

| Isodomoic Acid E | Mussels (Mytilus edulis) researchgate.netresearchgate.net |

| Isodomoic Acid F | Mussels (Mytilus edulis) researchgate.netresearchgate.net |

| Isodomoic Acid G | Chondria armata researchgate.netnih.gov |

| Isodomoic Acid H | Chondria armata researchgate.netnih.gov |

Geometrical and Stereoisomeric Relationships

The isodomoic acids are geometrical isomers of domoic acid, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms around a double bond. researchgate.net Domoic acid itself has four chiral centers, which gives rise to the possibility of 16 stereoisomers. researchgate.net When combined with the potential for different geometries at the double bonds in the side chain, a total of 64 isomers are theoretically possible. researchgate.netfiu.edu

The key structural difference between domoic acid and its isomers lies in the configuration of the conjugated diene side chain. vulcanchem.com For instance, isodomoic acid D is the (Z,Z)-configured geometrical isomer of domoic acid. vulcanchem.com The table below outlines the stereochemical configurations of several isodomoic acid isomers.

| Compound | C1'-C2' Double Bond Configuration | C3'-C4' Double Bond Configuration |

| Domoic Acid | Z | E |

| Isodomoic Acid D | Z | Z |

| Isodomoic Acid E | E | Z |

| Isodomoic Acid F | E | E |

This table is based on the known configurations of these isomers.

The specific arrangement of these double bonds has a significant impact on the biological activity of the molecule. researchgate.net Isomers that lack a Z configuration at the double bond closest to the pyrrolidine (B122466) ring generally show lower affinity for glutamate (B1630785) receptors. u-tokyo.ac.jp

Photoisomerization and Environmental Formation of Isomers

Research has shown that several isodomoic acid isomers are not directly produced by the algae but are formed through the photoisomerization of domoic acid. researchgate.netmdpi.com Exposure of domoic acid to sunlight or UV light can cause a reversible transformation into its geometrical isomers, particularly isodomoic acids D, E, and F. mdpi.com This process involves the cis-trans isomerization of the conjugated diene in the side chain. fiu.edu

Studies have demonstrated that UV light, specifically in the 280-400 nm range, can induce this photoisomerization in natural waters. fiu.edu For example, exposing dilute solutions of domoic acid to UV light at 254 nm can lead to the formation of these isomers. researchgate.net This photochemical conversion is considered a significant pathway for the formation of isodomoic acids D, E, and F in the marine environment. researchgate.net It has been proposed that domoic acid is the primary biosynthetic product, which is then converted to its isomers under certain environmental conditions, such as exposure to sunlight. mdpi.com

The process of photoisomerization not only generates different isomers but can also lead to the irreversible decarboxylation of the molecule. researchgate.net The interconversion of these isomers is a dynamic process influenced by environmental factors, highlighting the complex chemistry of these toxins in marine ecosystems. fiu.edu

Analytical Methodologies for Isodomoic Acid a Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and analysis of Isodomoic Acid A from its isomers and other matrix components. High-performance liquid chromatography (HPLC) and its more advanced iterations are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as a widely used and robust method for the routine monitoring of domoic acid and its isomers, including this compound. aesan.gob.eskoreascience.kr This technique leverages the strong ultraviolet absorbance of the conjugated diene structure present in these compounds, typically at a wavelength of 242 nm, which facilitates their detection. aesan.gob.esfao.org

The separation of this compound from domoic acid and other isomers is achieved using reversed-phase chromatography. sci-hub.ruresearchgate.net Careful control of the mobile phase composition and pH is crucial for effective separation from interfering compounds naturally present in shellfish matrices, such as tryptophan. nih.govresearchgate.net An optimized mobile phase pH of 2.5 has been shown to provide excellent isocratic separation on a C18 column, allowing for rapid screening of numerous samples without the need for extensive sample clean-up procedures like solid-phase extraction (SPE). nih.govresearchgate.net

Methodologies have been developed that are both rapid, with analysis times as short as five minutes, and sensitive, with detection limits reported to be as low as 0.3 ng. sci-hub.ruresearchgate.netvliz.be The calibration for these methods demonstrates good linearity, and they have been successfully applied to a variety of shellfish species. nih.govresearchgate.net While HPLC-UV is a reliable quantitative tool, confirmation of peak identity, especially in complex samples, often necessitates the use of mass spectrometric detection. alr-journal.org

Table 1: Performance Characteristics of HPLC-UV Methods for Domoic Acid and its Isomers

| Parameter | Finding | Reference |

| Detection Wavelength | 242 nm | aesan.gob.esfao.org |

| Mobile Phase pH | Optimized at 2.5 for isocratic separation | nih.govresearchgate.net |

| Analysis Time | As rapid as 5 minutes | sci-hub.ruresearchgate.netvliz.be |

| Detection Limit | As low as 0.3 ng | sci-hub.ruresearchgate.netvliz.be |

| Linear Range | 0.05-5.0 µg/mL in spiked mussel tissue | nih.gov |

| Extraction Efficiency | Average of 98.5% | nih.gov |

| Intra-day Precision (%RSD) | 1.63 | nih.gov |

| Inter-day Precision (%RSD) | 3.7 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the preferred method for the confirmatory analysis of this compound and other domoic acid isomers due to its exceptional sensitivity and selectivity. nih.gov This technique is capable of distinguishing between isomers that may not be fully resolved by chromatography alone. rsc.org

LC-MS/MS is particularly valuable for analyzing complex biological samples, as it can mitigate matrix effects that might interfere with quantification. nih.gov Efficient sample pretreatment, such as solid-phase extraction (SPE) or immunoaffinity column (IAC) purification, is often necessary to achieve accurate results. nih.govcsic.es The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which provides a high degree of specificity and is crucial for the unambiguous identification and quantification of this compound, even at trace levels. csic.es

Studies have demonstrated the successful application of LC-MS/MS for the analysis of Isodomoic Acids A and B in diatom cultures and various shellfish species. nih.govmdpi.com The method can detect and quantify multiple isomers within a single run. mdpi.com For instance, in a study of shellfish from Chinese coastal waters, this compound was detected in 10.86% of the samples analyzed using LC-MS/MS. mdpi.com

Table 2: Application of LC-MS/MS in this compound Analysis

| Application | Key Findings | Reference |

| Isomer Analysis in Diatoms | Identified Isodomoic acids A and B as major toxin components in Nitzschia navis-varingica. | nih.gov |

| Shellfish Monitoring | Detected this compound in 10.86% of 451 shellfish samples. | mdpi.com |

| Confirmatory Analysis | Used to confirm the presence of domoic acid and its isomers, including this compound, in octopus. | alr-journal.org |

| Method Validation | LC-MS/MS is the preferred method for confirmatory analysis due to high sensitivity and selectivity. | nih.gov |

Rapid Resolution Liquid Chromatography

Rapid Resolution Liquid Chromatography (RRLC), often coupled with tandem mass spectrometry (RRLC-MS/MS), offers a significant advantage in terms of analysis speed without compromising separation efficiency. A study focusing on the determination of dissolved domoic acid in seawater utilized RRLC-MS/MS with a head-column trapping technique. csic.esdfo-mpo.gc.ca This approach allows for the rapid analysis of samples, which is particularly beneficial for high-throughput screening and monitoring programs where timely results are essential.

Electrophoretic Methods

Electrophoretic techniques provide an alternative to chromatography for the separation of charged molecules like this compound. Capillary electrophoresis, in particular, has shown great promise for the analysis of domoic acid isomers.

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of domoic acid and its isomers, including this compound. nih.govrivm.nl Research has shown that CE can offer superior separation of these isomers compared to traditional liquid chromatography. fao.orgnih.govresearchgate.net The method's high efficiency and short analysis times are achieved using phosphate (B84403) or borate (B1201080) buffers at a pH of approximately 9. fao.orgnih.gov

The addition of β-cyclodextrin to the borate buffer has been found to significantly enhance the separation of the isomers. fao.orgnih.gov This indicates that host-guest interactions with the cyclodextrin (B1172386) play a key role in resolving the structurally similar compounds. CE methods have been successfully applied to the analysis of shellfish tissues, with a reported detection limit of 150 ng/g. nih.gov The technique requires only a very small amount of sample, making it particularly suitable for applications where sample volume is limited. csic.es

Table 3: Capillary Electrophoresis Parameters for Isomer Separation

| Parameter | Condition/Finding | Reference |

| Optimal Buffer System | Phosphate or borate buffers at pH ~9 | fao.orgnih.gov |

| Separation Enhancer | Addition of β-cyclodextrin to the borate buffer | fao.orgnih.gov |

| Superiority | Better separation of domoic acid and its isomers compared to LC | fao.orgnih.govresearchgate.net |

| Method Detection Limit | 150 ng/g in tissues | nih.gov |

| Sample Volume | Requires only a very small amount of sample | csic.es |

Sample Preparation and Clean-up Procedures for Diverse Matrices

The accurate detection and quantification of this compound in diverse and complex matrices, such as shellfish tissue, seawater, and biological fluids, necessitate meticulous sample preparation and clean-up procedures. These steps are critical for removing interfering substances that can compromise the sensitivity and accuracy of analytical instruments. canada.ca The choice of method often depends on the specific matrix and the subsequent analytical technique to be employed.

A common initial step involves the extraction of the analyte from the sample homogenate. Aqueous methanol (B129727) is frequently used as the extraction solvent. researchgate.netotterlabs.org For instance, a single-step extraction with 50% aqueous methanol has been reported, followed by a selective clean-up and preconcentration step. researchgate.net In some protocols, particularly for shellfish, the tissue is homogenized and boiled with solvents like 0.1 M hydrochloric acid (HCl) or distilled water to extract the toxins. researchgate.net

Solid-Phase Extraction (SPE) is a widely adopted technique for the clean-up of extracts containing this compound and its isomers. Various SPE sorbents are utilized depending on the matrix and the target analytes.

Strong Anion Exchange (SAX) SPE: This is a highly effective method for cleaning up shellfish extracts. otterlabs.orgmdpi.com The remarkable selectivity of SAX SPE allows for the isolation of domoic acid and its isomers from complex sample matrices. rsc.org The procedure typically involves conditioning the cartridge, applying the sample extract, washing away impurities, and finally eluting the toxins. otterlabs.org A modified SAX SPE procedure has been developed to handle particularly complex matrices like crab viscera, which involves using a 0.1 M sodium chloride wash and a 0.5 M sodium chloride elution solution. researchgate.net

Hydrophilic-Lipophilic Balance (HLB) SPE: These cartridges have been shown to improve recovery rates to over 85% in complex matrices.

C18 SPE: This is another common reversed-phase sorbent used for the clean-up of aqueous samples. mdpi.com

SiO2@ZIF-8 SPE: A novel solid-phase extraction column based on a core-shell composite material, SiO2@zeolitic imidazolate framework-8, has demonstrated high enrichment performance for domoic acid in seawater. rsc.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of marine biotoxins. researchgate.netsepscience.com This approach typically involves an extraction/partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove matrix co-extractives. sepscience.comresearchgate.net For acidic analytes, modifications to the standard QuEChERS protocol, such as the addition of formic acid to the extraction solvent, may be necessary. nih.gov

The complexity of the sample matrix significantly influences the choice and optimization of the clean-up procedure. Seawater samples contain high salt concentrations, while biological samples like blood and urine are rich in macromolecules, all of which can interfere with analysis and contaminate instruments. canada.ca Therefore, optimized solid-phase extraction methods are crucial for removing these interfering components and enabling the detection of low concentrations of toxins. canada.ca

Table 1: Overview of Sample Preparation and Clean-up Procedures for this compound

| Matrix | Extraction Method | Clean-up Technique | Key Findings & Considerations | References |

| Shellfish (Mussels, Clams, etc.) | Aqueous Methanol Extraction; Boiling with 0.1 M HCl or Water | Strong Anion Exchange (SAX) SPE; C18 SPE; Hydrophilic-Lipophilic Balance (HLB) SPE; QuEChERS | SAX SPE is highly selective for domoic acid and its isomers. QuEChERS offers a rapid alternative. Matrix effects can be significant and require careful validation. | researchgate.netotterlabs.orgresearchgate.netmdpi.comnih.gov |

| Seawater | Direct analysis or pre-concentration | Solid-Phase Extraction (e.g., SiO2@ZIF-8, PPL) | High salt content is a major interference. SPE is crucial for concentrating the analyte and removing salt. | canada.carsc.orgprotocols.io |

| Phytoplankton | Aqueous Methanol Extraction | Solid-Phase Extraction (SPE) | Similar to seawater, requires clean-up to remove pigments and other cellular components. | issc.org |

| Marine Mammal Fluids & Tissues | Solid-Phase Extraction | Optimized SPE protocols | Samples contain salts, biological macromolecules, and degradation products that interfere with analysis. | canada.ca |

Development and Application of Reference Materials and Standards

The availability of high-quality reference materials and standards is fundamental for the accurate identification and quantification of this compound. These materials are essential for method development, validation, and routine quality control in analytical laboratories. rsc.org

Certified Reference Materials (CRMs) are materials that have been characterized for one or more properties with a high degree of accuracy and for which a certificate is issued. The National Research Council of Canada (NRC) is a key provider of CRMs for marine biotoxins, including domoic acid and its isomers.

CRM-DA-h: This is a certified calibration solution of domoic acid in an acetonitrile/water mixture. While the primary certified value is for domoic acid, the certificate also provides informational (non-certified) mass concentration values for several isomers, including this compound (1.1 µg/mL). canada.cacanada.ca This solution is suitable for preparing dilution series for instrument calibration (e.g., LC-UV or LC-MS) and for spiking control samples to determine recovery rates. canada.ca

CRM-ASP-Mus-d: This is a mussel tissue homogenate CRM containing naturally incurred domoic acid and several of its isomers. It is intended for testing the accuracy of entire analytical methods, from extraction to detection. scribd.com

RM-iDAc: The NRC also offers a reference material (RM) which is an instrument calibration solution for Isodomoic Acid C. sigmaaldrich.com

The development of these CRMs involves a rigorous process, including the purification of the analyte, gravimetric preparation of stock solutions, and extensive homogeneity and stability studies. canada.ca The certified values are often traceable to the International System of Units (SI). canada.ca

In addition to CRMs, various commercial suppliers offer analytical standards of this compound and other isomers. These are typically provided as solids or in solution and are used for routine analysis. aesan.gob.es The differentiation of this compound from its other isomers in analytical methods relies heavily on the use of these certified reference materials and standards for retention time matching and spectral comparison.

Table 2: Selected Reference Materials for this compound Analysis

| Reference Material | Provider | Description | Intended Use | This compound Information | References |

| CRM-DA-h | National Research Council Canada (NRC) | Certified calibration solution of domoic acid in acetonitrile/water. | Instrument calibration, method development, spiking experiments. | Informational mass concentration of 1.1 µg/mL. | canada.cacanada.ca |

| CRM-ASP-Mus-d | National Research Council Canada (NRC) | Mussel tissue homogenate containing naturally incurred domoic acid and isomers. | Method validation, quality control. | Contains this compound (concentration not specified as certified). | scribd.com |

| CRM-03-DA | Laboratorio CIFGA S.A. | Solution of Domoic acid and C5'-epi-domoic acid in water with 5% acetonitrile. | Calibration, method validation, quality control. | Non-certified reference value for this compound concentration provided (0.50 ± 0.10 µg·g-1). | lgcstandards.com |

| Analytical Standards | Various Commercial Suppliers (e.g., Sigma-Aldrich) | Purified solid or solution of this compound. | Routine analysis, preparation of in-house calibration standards. | Purity and concentration specified by the supplier. | sigmaaldrich.comaesan.gob.es |

Mechanistic Investigations of Isodomoic Acid a Biological Activity

Molecular Interactions with Glutamate (B1630785) Receptors

The neurotoxic effects of domoic acid and its isomers are primarily mediated through their interaction with ionotropic glutamate receptors (iGluRs), which are critical for fast excitatory synaptic transmission in the central nervous system. nih.govmdpi.com Isodomoic acid A, like its parent compound, is an analogue of the excitatory amino acid glutamate. nih.gov

Research has demonstrated that this compound interacts with both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate (KA) receptor subtypes. nih.gov However, its binding affinity is significantly lower than that of domoic acid. nih.govresearchgate.net

Competitive binding studies utilizing homomeric GluR6 kainate receptors have provided specific affinity values. These studies revealed that the affinity of this compound for GluR6 is approximately 40-fold lower than that of domoic acid. nih.gov The change in stereochemistry between domoic acid and its isomers, such as this compound, is credited with this dramatic reduction in binding efficacy at glutamate receptors. researchgate.net The neuroexcitatory effects observed for this compound in the CA1 region of the hippocampus are suggested to involve the activation of both AMPA and KA receptors. nih.gov

Table 1: Comparative Binding Affinity (Ki) for GluR6 Kainate Receptors

| Compound | Binding Affinity (Ki) | Fold Difference vs. Domoic Acid | Source |

|---|---|---|---|

| Domoic Acid | 3.35 nM | 1x | nih.gov |

When compared to domoic acid and other isomers, this compound consistently demonstrates reduced potency. nih.govissc.org In vitro studies using rat hippocampal slices have quantified this difference. This compound was found to be 4-fold less potent than domoic acid in producing neuronal hyperexcitability and subsequent suppression of population spikes. nih.gov This is in contrast to Isodomoic acid C, which was 20-fold less potent than domoic acid in the same assay. nih.gov The lower affinity of this compound for glutamate receptors directly correlates with its reduced biological potency compared to the parent toxin, domoic acid. researchgate.netnih.govresearchgate.net

Table 2: Comparative Neurotoxic Potency (EC50) in Rat Hippocampus (CA1 Region)

| Compound | EC50 (Spike Area Suppression) | Fold Difference vs. Domoic Acid | Source |

|---|---|---|---|

| Domoic Acid | 237 nM | 1x | nih.gov |

| This compound | 939 nM | 4x less potent | nih.gov |

Binding Affinity and Selectivity for Ionotropic Glutamate Receptor Subtypes (e.g., AMPA, Kainate Receptors, GluR6)

Cellular and Subcellular Mechanisms of Action

The interaction of this compound with glutamate receptors initiates a cascade of cellular events that underpin its neuroexcitatory effects.

The activation of AMPA and kainate receptors by an agonist like this compound leads to the opening of associated ion channels. issc.org This event allows for an influx of ions, which causes depolarization of the neuronal membrane. core.ac.uk A critical consequence of this process is the increase in intracellular calcium (Ca2+) concentrations. nih.govmdpi.com The persistent activation of these receptors results in elevated intracellular calcium levels, a key step in the excitotoxic pathway. mdpi.com While the direct modulation of ion channels and calcium dynamics by this compound specifically has been less detailed than for domoic acid, its established action as an agonist at AMPA and kainate receptors indicates a similar, though less potent, mechanism of inducing ion flux and elevating intracellular calcium. nih.govissc.org

The sustained elevation of intracellular calcium triggers excitotoxic pathways, leading to neuronal injury and cell death. issc.orgumich.edu In vitro studies on hippocampal slices have shown that this compound induces transient neuronal hyperexcitability, which is followed by a dose-dependent suppression of neuronal activity, a characteristic feature of excitotoxicity. nih.gov The general pathway for domoic acid-induced excitotoxicity, which this compound is presumed to follow with lower efficacy, involves several downstream responses. These include the production of reactive oxygen species, increased lipid peroxidation, and ultimately, cell death, which can be necrotic in nature. nih.gov In vitro models using rodent cerebellar granule cells have shown that domoic acid-induced cell death can be prevented by kainate receptor antagonists, confirming the receptor-mediated nature of the toxicity. core.ac.ukumich.edu Dendrites are considered preferential early targets for this form of excitotoxicity. nih.gov

Excitotoxicity Pathways and Downstream Cellular Responses in in vitro Models

: Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of this compound and its related analogues is intricately linked to their specific molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in deciphering the chemical features essential for their interaction with glutamate receptors, particularly kainate receptors (KARs). These investigations have systematically explored how modifications to the side chain and the compound's stereochemistry govern receptor binding affinity and agonist potency.

Influence of Side Chain Modifications on Receptor Interaction and Potency

The heptadienoic acid side chain attached to the C4 position of the pyrrolidine (B122466) ring is a primary determinant of the biological potency of this compound and its isomers. Research has demonstrated that the geometry and nature of the double bonds within this side chain are critical for high-affinity binding to kainate receptors. acs.orgissc.org

The presence of a conjugated diene system in the side chain is a significant feature for maintaining activity comparable to that of kainic acid. acs.org The configuration of these double bonds profoundly impacts potency. Biological studies involving various domoic acid analogues have revealed that a Z-geometry at the C1' double bond generally results in higher affinity. acs.org For example, isodomoic acid B, which has an E-configuration at the C1' double bond, exhibits a 1,000-fold decrease in its inhibition constant (Ki) compared to domoic acid, which possesses a Z-configuration at this position. acs.org This highlights the receptor's stringent requirement for a specific spatial arrangement of the side chain.

Furthermore, the degree of saturation in the side chain is a crucial factor. The presence of sp2-hybridized carbons (alkenes) is strongly favored over sp3-hybridized carbons (alkanes). researchgate.net Saturation of the side chain, as seen in isodomoic acid C, leads to a significant reduction in activity, with potency levels similar to the less active E-isomers. acs.org This suggests that the flat, rigid nature of the double bonds contributes to a more favorable interaction within the ligand-binding domain of the receptor. acs.org The terminal carboxylic acid group on the side chain is also believed to play a role in orienting the side chain correctly within the receptor binding site. acs.org

Studies comparing the potency of various isomers have quantified these structural effects. This compound is reported to be about 4-fold less potent than domoic acid, while isodomoic acid C is approximately 20-fold less potent. nih.gov Competitive binding assays reinforce these findings, showing that the affinity of this compound for GluR6 kainate receptors is about 40 times lower than that of domoic acid. nih.gov The neuroexcitatory effects of this compound are thought to involve both AMPA and kainate receptors. nih.gov

The following table summarizes the comparative binding affinities and potencies of this compound and related compounds.

| Compound | Side Chain Double Bond Configuration (C1'/C2', C3'/C4') | Receptor Affinity (Ki) for [3H]-KA binding (nM) | Seizurogenic Potency (vs. Domoic Acid) |

| Domoic Acid | Z, E | 2.4 - 3.35 nih.govresearchgate.net | High researchgate.net |

| This compound | Z, E | 130 nih.gov | 4-fold less potent than DA nih.gov |

| Isodomoic Acid B | E, E | >1000 acs.org | Low researchgate.net |

| Isodomoic Acid C | (no C1'/C2' double bond) | ~800 nih.gov | 20-fold less potent than DA nih.gov |

| Isodomoic Acid D | Z, Z | ~1200 researchgate.net | Low researchgate.net |

| Isodomoic Acid E | E, E | ~1000 researchgate.net | 29-fold less potent than DA researchgate.net |

| Isodomoic Acid F | E, Z | 120 researchgate.net | High researchgate.net |

Table 1: Comparative receptor affinities and potencies of domoic acid and its isomers. Data compiled from multiple sources. acs.orgnih.govresearchgate.net

Stereochemical Determinants of Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound. This applies to both the core pyrrolidine ring and the unsaturated side chain.

For efficient binding to kainate receptors, a specific stereochemistry of the pyrrolidine ring is essential. SAR studies on kainoid derivatives have established that a cis-relationship between the substituents at C2 and C3, and a trans-relationship between the substituents at C3 and C4, are necessary for potent receptor activation. acs.org This specific arrangement correctly positions the carboxyl groups and the side chain for optimal interaction with amino acid residues in the receptor's ligand-binding domain.

The stereochemistry of the side chain itself is arguably the most significant determinant of potency among the various isomers. As discussed previously, the geometry of the double bonds is crucial. issc.orgfiu.edu this compound shares the same (Z,E) configuration of its side chain double bonds with domoic acid. researchgate.net However, they are constitutional isomers, differing in the point of attachment of the side chain to the diene.

The table below outlines the stereochemical configurations of the side chains for various isomers.

| Compound | C1'/C2' Double Bond Geometry | C3'/C4' Double Bond Geometry | Relative Seizurogenic Potency |

| Domoic Acid | Z | E | High researchgate.net |

| This compound | Z | E | Moderate nih.gov |

| Isodomoic Acid B | E | E | Low researchgate.net |

| Isodomoic Acid D | Z | Z | Low researchgate.net |

| Isodomoic Acid E | E | E | Low researchgate.net |

| Isodomoic Acid F | E | Z | High researchgate.net |

Table 2: Stereochemical configurations of the side chain double bonds and their correlation with relative seizurogenic potency. nih.govresearchgate.net

Ecological and Environmental Dynamics of Isodomoic Acid a

Occurrence and Distribution in Marine Ecosystems

The presence and spread of Isodomoic acid A in marine environments are primarily dictated by the proliferation of toxin-producing algae and the subsequent transfer of the toxin through the food web.

This compound, along with domoic acid and other isomers, is produced by certain species of marine diatoms, most notably those belonging to the genus Pseudo-nitzschia, and some red algae like Chondria armata. scienceasia.orgmdpi.com While domoic acid is often the most abundant toxin produced, this compound is a significant component of the toxin profile in several producing organisms. tandfonline.combiorxiv.org

During harmful algal blooms (HABs), populations of these diatoms can increase dramatically, leading to elevated concentrations of this compound and its related compounds in the water column. scienceasia.org For instance, cultures of Nitzschia navis-varingica have been shown to produce substantial levels of this compound alongside domoic acid. biorxiv.org Similarly, this compound is a key intermediate in the biosynthetic pathway of domoic acid in diatoms. noaa.gov The red alga Chondria armata is also a known producer of various isodomoic acids, including this compound. issc.org Research on Pseudo-nitzschia plurisecta has identified a toxin profile that includes domoic acid and three of its isomers, potentially including this compound. tandfonline.com The toxin can be found in both particulate form within the algal cells and in dissolved form in the surrounding seawater, released during cell growth or upon cell lysis. uni-bremen.de

The primary mechanism for the entry of this compound into the marine food web is through bioaccumulation in filter-feeding organisms. scienceasia.org Shellfish such as mussels, clams, and scallops ingest the toxic Pseudo-nitzschia cells while feeding, leading to the accumulation of toxins in their tissues. scienceasia.org This process is not uniform across all species; for example, mussels tend to accumulate the toxin in their digestive glands and can eliminate it relatively quickly once the toxic bloom subsides. In contrast, organisms like razor clams may incorporate the toxin into their body tissues and retain it for much longer periods.

Fish that feed on phytoplankton, such as anchovies and sardines, are also significant vectors for the transfer of these toxins. scienceasia.org Crabs can accumulate the toxin by feeding on contaminated shellfish and other detritus. The accumulation of this compound is a result of trophic transfer, moving up the food chain from primary consumers to higher-level predators, including marine mammals and seabirds. awi.de The uptake mechanism in some bivalves, like the mussel Mytilus galloprovincialis, appears to be mediated by a transporter protein, as the process follows Michaelis-Menten kinetics. researchgate.net

Table 1: Documented Presence of this compound and its Isomers in Marine Ecosystems

| Organism/Matrix | Toxin(s) Detected | Location/Study Context |

| Pseudo-nitzschia plurisecta | Domoic acid and three isomers (potentially including this compound) | French Atlantic waters |

| Nitzschia navis-varingica | Domoic acid, this compound, Isodomoic acid B | Laboratory cultures |

| Chondria armata (Red Alga) | Isodomoic acids A, B, C, G, H | Japan |

| Mussels (Mytilus edulis) | Isodomoic acids E, F | Prince Edward Island, Canada |

| Shellfish | Isodomoic acids D, E, F | General |

| Water Column | Dissolved domoic acid and isomers | Various marine environments |

Presence in Algal Blooms and Water Column

Environmental Factors Influencing this compound Dynamics

The production of this compound by marine algae is not constant but is influenced by a variety of environmental factors that affect the physiological state of the algal cells.

The synthesis of domoic acid and its isomers, including this compound, is closely tied to the environmental conditions that regulate the growth and metabolism of Pseudo-nitzschia species.

Light: Irradiance plays a crucial role in toxin production. While some level of toxin can be produced in low light, higher light intensity generally leads to increased production of domoic acid. mdpi.comresearchgate.net This is likely because photosynthesis provides the necessary energy for the synthesis of these compounds. researchgate.net Studies on Pseudo-nitzschia australis have shown that cellular domoic acid content increases with temperature, particularly under high light conditions.

Temperature: Temperature directly affects the metabolic and enzymatic activities within algal cells. For many toxigenic Pseudo-nitzschia species, an increase in temperature, within their optimal growth range, is correlated with an increase in domoic acid production. mdpi.commdpi.com For example, a strain of P. australis showed an exponential increase in domoic acid production between 23°C and 30°C. mdpi.com However, this response can be species-specific, with some strains showing lower toxin production at higher temperatures. mdpi.comresearchgate.net

Nutrient Availability: Nutrient stress, particularly the limitation of silicate (B1173343) and phosphate (B84403), is a well-documented trigger for increased domoic acid production in Pseudo-nitzschia. researchgate.net When these essential nutrients become scarce, especially during the stationary phase of a bloom, the production of domoic acid and its isomers can be significantly enhanced. mdpi.comresearchgate.net The availability of nitrogen sources and trace metals like iron and copper can also modulate toxin synthesis. researchgate.net For instance, some studies suggest that iron limitation can increase domoic acid production, while others have found a positive correlation between iron concentrations and toxin levels, indicating interspecific variability. preprints.org

Table 2: Influence of Environmental Factors on Domoic Acid and Isomer Production

| Environmental Factor | Influence on Toxin Production | Affected Species (Examples) |

| Light Intensity | Increased intensity generally enhances production | Pseudo-nitzschia australis, P. multiseries |

| Temperature | Increased temperature (within optimal range) often increases production | Pseudo-nitzschia australis, P. seriata |

| Nutrient Limitation | Limitation of silicate and/or phosphate significantly increases production | Pseudo-nitzschia seriata, P. multiseries |

| Iron (Fe) Availability | Can either increase or decrease production depending on the species and conditions | Pseudo-nitzschia multiseries, P. australis |

| Salinity | Changes in salinity can affect growth and toxin content | Pseudo-nitzschia seriata |

Biotransformation and Degradation Pathways in Marine Environments

Once released into the marine environment, this compound is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

The primary degradation pathway for domoic acid and its isomers in the water column is photodegradation. issc.org Exposure to ultraviolet (UV) light, particularly from sunlight, can cause the isomerization of domoic acid, leading to the formation of several isomers, including this compound, D, E, and F. scienceasia.orgissc.orgresearchgate.net This process involves the cis-trans isomerization of the conjugated diene in the molecule's side chain. uncw.edu While this transformation creates other isomers, continued exposure to UV light can lead to the further degradation of these compounds. fiu.edu

In addition to photochemical processes, microbial degradation plays a role in the removal of these toxins from the environment. Both aerobic and anaerobic biotransformation pathways have been identified. nih.govnih.gov Certain marine bacteria, such as Pseudoalteromonas sp., have been shown to degrade domoic acid aerobically, a process mediated by biogenic reactive oxygen species (ROS). nih.gov Under anaerobic conditions, such as those found in marine sediments, microbial consortia can cometabolically biotransform domoic acid through processes like hydration, dehydrogenation, and cleavage of the carbon-carbon bond, ultimately breaking down the toxin into smaller, less toxic molecules. nih.govresearchgate.net Some bacteria capable of degrading domoic acid have been isolated from shellfish tissues, suggesting that biotransformation can also occur within contaminated organisms. researchgate.net

Advanced Research Directions and Future Perspectives

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of domoic acid (DA) and its isomers, including isodomoic acid A, originates from the condensation of L-glutamic acid and geranyl pyrophosphate (GPP). wikipedia.orgacs.org This initial step, the N-prenylation of L-glutamic acid, is catalyzed by the enzyme DabA (a terpene cyclase), forming N-geranyl-L-glutamic acid (L-NGG). wikipedia.orgacs.org Subsequently, the enzyme DabD, a cytochrome P450, catalyzes three successive oxidation reactions at the 7'-methyl group of L-NGG, yielding 7'-carboxy-L-NGG. wikipedia.org The crucial cyclization of this oxidized intermediate to form this compound is performed by DabC, an α-ketoglutarate-dependent dioxygenase. wikipedia.orgacs.org

While the core pathway to this compound in the diatom Pseudo-nitzschia multiseries has been identified, a key enzymatic step remains elusive: the isomerization of this compound to the more potent neurotoxin, domoic acid. acs.orgcas.cznoaa.gov This final conversion is a critical missing link in understanding the complete biosynthesis of domoic acid.

Interestingly, research on different organisms has revealed variations in this pathway. For instance, studies on the red alga Chondria armata and the diatom Nitzschia navis-varingica have shown that their respective DabC enzymes primarily produce isodomoic acid B, suggesting distinct evolutionary trajectories and enzymatic functions. pnas.orgbiorxiv.orgjcvi.org The enzyme from C. armata, RadC1, produces isodomoic acid B as its main product, while the DabC from P. multiseries generates this compound. pnas.org This highlights the role of the kainoid synthase enzyme in driving the diversity of isomers. biorxiv.org The discovery of these alternative pathways raises further questions about the specific enzymes and mechanisms responsible for producing the full spectrum of isodomoic acid isomers observed in nature.

Future research will likely focus on identifying the elusive isomerase responsible for converting this compound to domoic acid. Advanced genetic and biochemical techniques will be instrumental in screening candidate enzymes and validating their function. cas.cz Furthermore, comparative studies of the biosynthetic gene clusters in different domoic acid-producing organisms will continue to shed light on the evolution and diversification of these toxin pathways. pnas.orgjcvi.org

Development of Novel Synthetic Analogues for Neuropharmacological Research Tools

This compound and its parent compound, domoic acid, are potent agonists of ionotropic glutamate (B1630785) receptors, particularly kainate receptors, in the central nervous system. rsc.orgmdpi.com This activity makes them valuable tools for studying excitatory neurotransmission. However, the high neurotoxicity of domoic acid can limit its application in certain research contexts. Isodomoic acids, including this compound, generally exhibit lower toxicity, making them potentially safer probes for investigating glutamate receptor function without inducing severe adverse effects. issc.orgutah.edu

The chemical synthesis of this compound and its analogues presents a significant challenge due to the complex stereochemistry of the pyrrolidine (B122466) ring. rsc.orgnih.gov However, successful total syntheses have been achieved, paving the way for the creation of novel analogues with modified structures and potentially altered pharmacological properties. nih.govnih.gov These synthetic efforts often involve convergent strategies, dividing the target molecule into a core fragment and a side-chain fragment, which are then united in later stages. nih.gov

Recent advancements have utilized biocatalysis to generate analogues. For example, a bioconversion system using the enzyme DabC expressed in Escherichia coli has been developed to produce this compound analogues from chemically synthesized linear precursors. rsc.org This chemoenzymatic approach has successfully yielded compounds like 7'-methyl-IA and 7'-hydroxy-IA. rsc.org

The development of these synthetic and semi-synthetic analogues is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can probe which chemical features are essential for its interaction with glutamate receptors. For instance, studies have suggested that the 7'-carbonyl group in the side chain is important for its toxicity. rsc.org

Development of Pharmacological Tools: Novel analogues with specific binding affinities or functional activities can serve as highly selective tools to dissect the roles of different glutamate receptor subtypes in various physiological and pathological processes.

Therapeutic Potential: While isodomoic acids themselves are toxins, understanding their interaction with receptors could inform the design of new therapeutic agents for neurological disorders.

Future research in this area will likely focus on expanding the library of synthetic analogues and conducting detailed pharmacological characterization to identify compounds with unique and valuable properties for neuropharmacological research.

Advanced Analytical Techniques for Trace Analysis and Isomer Profiling

The accurate detection and quantification of this compound and its various isomers at trace levels are critical for monitoring seafood safety and understanding the ecological dynamics of toxic algal blooms. researchgate.netfoodsafety.or.kr A variety of advanced analytical techniques have been developed and refined for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of domoic acids. researchgate.netvulcanchem.com This technique offers high sensitivity and selectivity, allowing for the reliable identification and quantification of different isomers even in complex matrices like shellfish tissue, seawater, and phytoplankton extracts. acs.orgcsic.es Methods using multiple reaction monitoring (MRM) mode can achieve very low detection limits. vulcanchem.com

Key Analytical Techniques and Approaches:

| Technique | Application | Advantages |

| HPLC-UV | Routine monitoring | Cost-effective, utilizes the UV absorbance of the conjugated diene system. issc.org |

| LC-MS/MS | Confirmatory analysis, trace detection, isomer differentiation | High sensitivity and specificity, provides structural information from fragmentation patterns. researchgate.netvulcanchem.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, identification of unknown isomers | Provides high-resolution data for confident compound identification. pnas.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds | Offers alternative selectivity for separating highly polar isomers. researchgate.net |

| Derivatization Techniques | Enhanced sensitivity and chromatographic performance | Chemical modification (e.g., with dansyl chloride) can improve detection limits for trace analysis. researchgate.net |

Isomer profiling, the separation and identification of multiple isodomoic acid isomers within a single sample, presents a significant analytical challenge due to their structural similarity. researchgate.netcdnsciencepub.com Exposure to ultraviolet light can cause the rapid conversion of domoic acid to its geometrical isomers (isodomoic acids D, E, and F), which can complicate analysis. researchgate.netcdnsciencepub.com Researchers have developed specialized chromatographic methods to resolve these isomers. cdnsciencepub.com

Future directions in this field include the development of even more sensitive and rapid analytical methods. This could involve new stationary phases for chromatography, improved ionization techniques for mass spectrometry, and the development of certified reference materials for a wider range of isodomoic acid isomers to ensure analytical accuracy and comparability between laboratories. csic.es

Comprehensive Ecological Role in Marine Food Webs Beyond Toxin Classification

This compound is produced by certain species of marine diatoms, most notably those belonging to the genus Pseudo-nitzschia. ontosight.aitandfonline.com These diatoms are a fundamental component of marine phytoplankton and form the base of many oceanic food webs. researchgate.netawi.de While often classified simply as a toxin, this compound and its related compounds likely play a more complex ecological role.

The production of domoic acids by Pseudo-nitzschia is influenced by various environmental factors, including nutrient availability (such as silicate (B1173343) and phosphate (B84403) limitation) and the presence of grazers. researchgate.netmdpi.com This suggests that toxin production may be an adaptive response to environmental stress or a defense mechanism against predation.

Once produced, this compound can be transferred through the marine food web. coastal.edualr-journal.org Filter-feeding organisms like shellfish, krill, and certain fish consume the toxic diatoms, leading to the accumulation of these compounds in their tissues. coastal.edualr-journal.orgscienceasia.org This bioaccumulation can then lead to the transfer of the toxins to higher trophic levels, including marine mammals and seabirds, sometimes with devastating consequences. researchgate.netalr-journal.org

However, the role of these compounds may extend beyond simple toxicity. Some research suggests that domoic acids could be involved in chemical signaling or nutrient acquisition. For example, studies have shown that domoic acid can bind to essential trace metals like iron and copper, which could play a role in the diatom's ability to acquire these scarce micronutrients in the marine environment. mdpi.com

The presence of a diverse suite of isomers, such as this compound, B, and C, in different Pseudo-nitzschia species and under various conditions suggests that the specific isomer profile may have ecological significance. pnas.orgawi.de For example, the diatom N. navis-varingica produces substantial levels of isodomoic acid B, a different chemotype compared to Pseudo-nitzschia species that primarily produce domoic acid and this compound. biorxiv.orgbiorxiv.org This variation in isomer production could reflect different ecological strategies or adaptations.

Future research is needed to fully understand the comprehensive ecological functions of this compound. This will involve studying its effects on a wider range of marine organisms, investigating its potential role in intercellular signaling, and exploring the ecological drivers behind the production of different isomer profiles.

Investigating Non-Neuronal Biological Targets and Mechanistic Diversities

The primary mechanism of action for this compound is its function as a potent agonist for ionotropic glutamate receptors in the central nervous system, which underlies its neurotoxicity. mdpi.comontosight.airesearchgate.net However, the full spectrum of its biological activities and potential non-neuronal targets remains an active area of investigation.

Given its structural similarity to the essential amino acid L-glutamic acid, it is plausible that this compound could interact with other biological pathways and proteins that recognize glutamate or similar structures. researchgate.net These could include metabolic enzymes, transport proteins, or other receptor types outside of the nervous system.

Research into the mechanistic diversity of isodomoic acid isomers has shown that even small structural changes can lead to significant differences in biological activity. rsc.org For example, studies comparing the effects of domoic acid and isodomoic acids A, B, and C have revealed that the isomers often have reduced potency and toxicity compared to the parent compound. issc.orgutah.edu This suggests that the specific stereochemistry and conformation of each isomer are critical for its biological effects.

Further investigation into non-neuronal targets could uncover novel biological roles for this compound. For example, its ability to bind metal ions like iron and copper suggests a potential role in metal homeostasis or transport, which could have implications for cellular processes beyond neurotransmission. mdpi.com

Future research in this area should employ a broad range of screening techniques, such as proteomics and metabolomics, to identify potential binding partners and downstream effects of this compound in various cell types and tissues, both neuronal and non-neuronal. Understanding these alternative mechanisms and targets will provide a more complete picture of the biological impact of this compound and its isomers.

Q & A

Q. What are the key biosynthetic precursors and enzymatic steps involved in isodomoic acid A production?

this compound is synthesized from glutamic acid and geranyl pyrophosphate via N-prenylation, followed by oxidation and cyclization steps catalyzed by oxygenases. The pathway involves two primary oxygenases: one introduces hydroxyl groups, and the other facilitates epoxide formation. However, the enzyme responsible for converting this compound to domoic acid remains unidentified .

Q. How can researchers differentiate this compound from other isomers using analytical techniques?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for isomer separation. For example, reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) resolve this compound from domoic acid and other isomers based on retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for distinguishing stereoisomers like epi-domoic acid .

Q. What environmental factors influence this compound production in diatoms?

Salinity and growth phase significantly impact toxin synthesis. In Pseudo-nitzschia seriata, lower salinity (20–30) during the exponential phase increases domoic acid and isodomoic acid C production, suggesting similar regulatory mechanisms for this compound. Nutrient availability (e.g., silicate limitation) and light intensity also modulate biosynthetic gene clusters .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound with correct stereochemistry, and how are they addressed?